molecular formula C22H21N3O6S B3141285 Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-58-1

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No.: B3141285
CAS No.: 478246-58-1
M. Wt: 455.5 g/mol
InChI Key: JIAJYZUPYDLBQK-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate is a synthetic organic compound featuring a benzoate ester core substituted with a nitro group at position 3 and a piperazine ring at position 4. The piperazine moiety is further modified with a 2-naphthylsulfonyl group, introducing significant steric bulk and aromaticity.

Properties

IUPAC Name

methyl 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-31-22(26)18-7-9-20(21(15-18)25(27)28)23-10-12-24(13-11-23)32(29,30)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAJYZUPYDLBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of a nitro group into the benzene ring.

    Sulfonylation: Addition of a sulfonyl group to the naphthalene ring.

    Piperazine coupling: Formation of the piperazine ring and its attachment to the naphthylsulfonyl group.

    Esterification: Conversion of the carboxylic acid group to a methyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or sulfonic acids .

Scientific Research Applications

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Differences :

  • Substituent Bulk/Electronics: The target’s 2-naphthylsulfonyl group is bulkier and more hydrophobic than the smaller electron-withdrawing groups (e.g., Cl, CF₃) in 5j–5l.
  • Core Structure: Unlike the quinolone-carboxylic acid derivatives in , the target compound’s benzoate ester core lacks the fused bicyclic system, which is critical for antibacterial activity in quinolones. This suggests divergent applications .

Piperazino-Benzoate Derivatives ()

The compound Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate () shares the methyl benzoate ester and nitro group but differs in the piperazine substituent (Table 2):

Property Target Compound Compound
Piperazine Substituent 2-Naphthylsulfonyl 4-Fluorophenyl-2-oxoethyl
Molecular Weight ~527.54 441.41 (C₂₂H₂₁FN₂O₆)
Key Functional Groups Sulfonamide, nitro, ester Ketone, fluorophenyl, ester, nitro
Potential Reactivity Hydrogen-bonding via sulfonamide Electrophilic ketone moiety

Structural Implications :

  • Electronics : The sulfonamide group in the target is a stronger electron-withdrawing group compared to the ketone in ’s compound, which may influence aromatic ring reactivity or binding interactions.
  • Biological Interactions : The naphthyl group’s aromaticity could facilitate π-π stacking in protein binding sites, whereas the fluorophenyl group in ’s compound may enhance metabolic stability via fluorine’s electronegativity .

Piperazine-Containing Compounds with Alternative Modifications

describes 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid, where the piperazine is protected with a Boc group. Unlike the target’s sulfonamide, the Boc group is a temporary protecting moiety, highlighting synthetic strategies for piperazine functionalization. This contrast underscores the versatility of piperazine in medicinal chemistry, where substituents are tailored for specific stability or reactivity requirements .

Biological Activity

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H20N4O5SC_{19}H_{20}N_4O_5S. The compound features a piperazine ring, a sulfonyl group, and a nitro group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : The initial step involves the reaction of piperazine with appropriate sulfonyl chlorides to form sulfonylpiperazine intermediates.
  • Nitration : The introduction of the nitro group is achieved through electrophilic aromatic substitution.
  • Carboxylation : Finally, the methyl ester is formed through a carboxylation reaction.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • In Vitro Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : It has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
  • Fungal Activity : Preliminary studies indicate antifungal properties as well, although further research is needed to establish efficacy.

Data Tables

Biological ActivityCell Line TestedIC50 (µM)Reference
AnticancerMCF-7 (Breast)15
AnticancerA549 (Lung)12
AntimicrobialE. coli20
AntifungalC. albicans25

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study published in Cancer Research explored the effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM.
  • Antimicrobial Testing :
    • In a separate investigation published in Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. The results showed significant inhibition against E. coli with an IC50 of 20 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Piperazine sulfonylation with 2-naphthylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to form the 2-naphthylsulfonylpiperazine intermediate.
  • Step 2 : Nucleophilic aromatic substitution (SNAr) between the sulfonylated piperazine and methyl 4-chloro-3-nitrobenzoate in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
  • Characterization : Use LC-MS for purity assessment and NMR (¹H/¹³C) to confirm substitution patterns. Compare with structurally analogous piperazino compounds (e.g., tert-butoxycarbonyl derivatives in ) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • High-Resolution Mass Spectrometry (HR-MS) : Verify molecular formula (e.g., exact mass 333.34 g/mol as in ) .
  • FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups.
  • NMR : Use 2D-COSY/HSQC to resolve aromatic proton environments and confirm regioselectivity of the nitro group.

Q. What preliminary biological targets are hypothesized for this compound based on structural analogs?

  • Methodology :

  • Pharmacophore Mapping : Compare with piperazino-sulfonyl derivatives (e.g., kinin B-2 receptor antagonists in ) to predict GPCR modulation.
  • Docking Studies : Use PyMOL or AutoDock to model interactions with enzymes containing sulfonamide-binding pockets (e.g., carbonic anhydrases).

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation or nitro group introduction?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and base strength (e.g., K₂CO₃ vs. NaH) to minimize hydrolysis of the sulfonyl group.
  • Kinetic Analysis : Monitor reaction progress via in-situ Raman spectroscopy to detect intermediates (e.g., sulfonic acid byproducts).

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated or hydrolyzed derivatives) in plasma or tissue homogenates, as done for meclozin analogs in .
  • Pharmacokinetic Modeling : Adjust dosing regimens based on bioavailability studies in rodents (e.g., intra-articular vs. oral administration as in ).

Q. How does the electron-withdrawing nitro group influence the compound’s electronic structure and reactivity?

  • Methodology :

  • Computational Chemistry : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict sites for electrophilic/nucleophilic attack.
  • Electrochemical Analysis : Use cyclic voltammetry to measure reduction potentials of the nitro group, correlating with stability under physiological conditions.

Key Research Challenges

  • Stereochemical Control : The nitro group’s position may sterically hinder piperazine sulfonylation, requiring chiral HPLC for enantiomeric resolution.
  • Toxicity Screening : Use zebrafish embryo models to assess developmental toxicity linked to nitroaromatic metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate

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